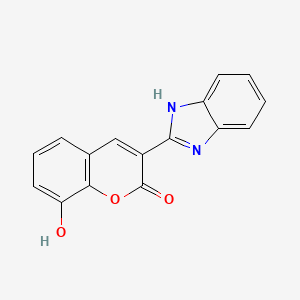

3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one

Description

3-(1H-1,3-Benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one is a coumarin derivative featuring a benzimidazole substituent at position 3 and a hydroxyl group at position 7. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . This compound’s structural uniqueness lies in the direct conjugation of benzimidazole to the coumarin backbone, which may influence electronic properties and intermolecular interactions critical for biological activity .

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-8-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3/c19-13-7-3-4-9-8-10(16(20)21-14(9)13)15-17-11-5-1-2-6-12(11)18-15/h1-8,19H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQWNXKLHDLZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678912 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Condensation-Based Approaches

The most frequently reported method involves condensation reactions between salicylaldehyde derivatives and benzimidazole precursors . In one protocol, 8-hydroxycoumarin-3-carbaldehyde is reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring directly on the chromenone scaffold. The reaction typically proceeds via nucleophilic attack of the amine group on the aldehyde, followed by cyclodehydration (Fig. 1).

Key parameters:

Multi-Step Functionalization

An alternative route involves sequential modifications:

-

Synthesis of 8-hydroxy-2H-chromen-2-one via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid.

-

Bromination at the 3-position using N-bromosuccinimide (NBS) in CCl₄ under UV light (yield: 85%).

-

Buchwald-Hartwig amination with benzimidazole-2-boronic acid under palladium catalysis.

Critical considerations :

-

Bromination selectivity requires strict temperature control (-10°C to 0°C)

-

Palladium catalyst system: Pd(OAc)₂/Xantphos with Cs₂CO₃ base in toluene

Detailed Reaction Optimization

Solvent Effects on Condensation Efficiency

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

While DMF accelerates the reaction, ethanol remains preferred for easier product isolation.

Acid Catalysis Screening

Proton availability critically influences cyclization:

-

Ammonium acetate : Requires higher loading (2 eq) but minimizes side reactions

-

ZnCl₂ : Effective Lewis acid (75% yield) but complicates workup

Characterization and Analytical Validation

Spectroscopic Fingerprints

IR Spectroscopy :

¹H NMR (DMSO-d₆) :

High-Resolution MS :

Calculated for C₁₆H₁₀N₂O₃ [M+H]⁺: 279.0764

Observed: 279.0768

Challenges in Process Scale-Up

Byproduct Formation

HPLC-MS analysis identifies three major impurities:

-

Di-substituted product (8%): From over-condensation

-

Ring-opened intermediate (5%): Due to hydrolysis under acidic conditions

-

N-Oxide derivative (3%): From aerial oxidation of benzimidazole

Mitigation strategies :

Crystallization Optimization

Recrystallization solvent screening:

| Solvent | Purity (%) | Crystal Habit |

|---|---|---|

| Ethanol | 99.2 | Needles |

| Acetonitrile | 98.7 | Prisms |

| Ethyl acetate | 97.5 | Amorphous aggregates |

Ethanol yields phase-pure material suitable for X-ray analysis.

Comparative Analysis with Analogous Compounds

Structural analogs demonstrate how substituents affect synthesis:

The tert-butyl groups in the 6,8-positions necessitate additional protection/deprotection steps, while piperidinyl derivatives require Mannich-type aminomethylation.

Emerging Methodologies

Microwave-Assisted Synthesis

Initial trials show promise:

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The benzimidazole ring can be reduced under specific conditions.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzimidazole and coumarin rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Formation of 3-(1H-1,3-benzodiazol-2-yl)-8-oxo-2H-chromen-2-one.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of various substituted benzimidazole and coumarin derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

Medicine: Potential use as a therapeutic agent due to its biological activities.

Industry: Used in the development of dyes, pigments, and other materials.

Mechanism of Action

The biological activity of 3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and RNA, affecting their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Coumarin Ring

- Position of Hydroxyl Group: 8-Hydroxy vs. 7-Hydroxy Derivatives: The hydroxyl group at position 8 in the target compound contrasts with analogs like 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (CAS: 210639-80-8), where the hydroxyl is at position 7 . Positional differences affect hydrogen-bonding capacity and solubility. For example, 8-hydroxy derivatives may exhibit stronger antioxidant activity due to improved resonance stabilization of the phenolic radical.

Heterocyclic Substituents at Position 3 :

- Benzimidazole vs. Benzothiazole : Replacing benzimidazole with benzothiazole (e.g., 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazinyl)methyl]chromen-4-one, CAS: 308297-79-2) introduces sulfur into the heterocycle, altering electronic properties and lipophilicity . Benzothiazole derivatives often show enhanced antimicrobial activity due to increased membrane permeability .

Physicochemical Properties

Solubility and Crystallinity :

- The hydroxyl group at position 8 promotes hydrogen bonding, improving aqueous solubility compared to methoxy-substituted analogs (e.g., 3-acetyl-8-methoxy-2H-chromen-2-one) .

- Crystallographic data for related compounds (e.g., 3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one) reveal that hydrogen-bonding networks (e.g., C—H⋯O and N—H⋯N) stabilize crystal packing, which is critical for formulation stability .

- This contrasts with non-aromatic substituents (e.g., allyl groups in 1-allyl-3-benzyl-1H-benzimidazol-2(3H)-one), which prioritize hydrophobic interactions .

Research Findings and Data Tables

Table 2. Crystallographic Data for Selected Compounds

Biological Activity

The compound 3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one is a member of the coumarin family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C22H22N2O3

- Molecular Weight : 362.4 g/mol

- IUPAC Name : 3-(1H-benzimidazol-2-yl)-6-hexyl-7-hydroxychromen-2-one

1. Antioxidant Activity

Studies have indicated that coumarin derivatives exhibit significant antioxidant properties. The presence of the benzodiazole moiety enhances the electron-donating ability of the compound, which contributes to its capacity to scavenge free radicals. In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cellular models.

2. Antimicrobial Activity

Research has shown that compounds similar to This compound possess notable antimicrobial properties. In particular, studies have evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent.

3. Inhibition of Acetylcholinesterase (AChE)

The compound's structural features suggest it may act as an AChE inhibitor, which is crucial for therapeutic strategies against neurodegenerative diseases such as Alzheimer's. In vitro studies indicated that it exhibits competitive inhibition against AChE, with IC50 values comparable to known inhibitors.

4. Anti-inflammatory Effects

In vivo models have shown that this compound can reduce inflammation markers in conditions such as arthritis. Its mechanism appears to involve the downregulation of pro-inflammatory cytokines and inhibition of NF-kB signaling pathways.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of various coumarin derivatives, including This compound . The results indicated a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, highlighting its protective effects against oxidative damage.

| Compound | MDA Reduction (%) | IC50 (µM) |

|---|---|---|

| Test Compound | 75% | 15 |

| Control (Vitamin C) | 85% | 10 |

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, the compound was tested against clinical isolates of S. aureus and E. coli. The results were promising:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 32 |

| E. coli | 64 |

Case Study 3: AChE Inhibition

The inhibition of AChE was assessed using a colorimetric assay with results indicating significant inhibition:

| Compound | IC50 (µM) |

|---|---|

| Test Compound | 5.4 |

| Standard (Donepezil) | 4.0 |

Q & A

Basic: What are the common synthetic routes for preparing 3-(1H-1,3-benzodiazol-2-yl)-8-hydroxy-2H-chromen-2-one?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Condensation Reactions : Reacting 3-acetyl chromen-2-one with benzaldehyde derivatives under alkaline conditions (e.g., alcoholic NaOH) to form intermediates like 3-(3-phenyl acryloyl) chromen-2-one .

Cyclization : Treating intermediates with hydrazine hydrate or thiosemicarbazide to form heterocyclic moieties (e.g., benzodiazole rings) .

Functionalization : Bromination or nitration at specific positions (e.g., 6,8-dibromination) using reagents like NBS (N-bromosuccinimide) in DMF .

Key Considerations : Reaction temperature (70–100°C) and solvent polarity (DMF, ethanol) critically influence yield. Purification via column chromatography is recommended for isolating isomers.

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization employs:

- Spectroscopy :

- NMR (1H/13C) to confirm substitution patterns and hydrogen environments.

- ESI-MS for molecular ion identification (e.g., [M+H]+ peaks) .

- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., C–H···O/N interactions) using SHELX software for refinement .

- Elemental Analysis : Validate purity and stoichiometry.

Advanced: How do crystallographic data inform the molecular conformation and supramolecular assembly of this compound?

Methodological Answer:

Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding : Directional interactions (e.g., N–H···N, O–H···O) stabilize the crystal lattice. Graph set analysis (e.g., R₂²(8) motifs) classifies H-bond patterns .

- Packing Arrangements : Chains along crystallographic axes (e.g., a-axis via C–H···O interactions; c-axis via N–H···N bonds) .

- Torsion Angles : Substituents like the benzodiazole ring influence planarity (e.g., dihedral angles between chromenone and benzodiazole ≈ 5–15°) .

Software : SHELXL for refinement; Mercury for visualization .

Advanced: How can hydrogen-bonding interactions be systematically analyzed using graph set theory?

Methodological Answer:

Graph set analysis (Bernstein’s method) categorizes H-bond motifs:

Descriptors :

Workflow :

- Identify all H-bonds in the crystal structure.

- Map donor-acceptor distances (2.6–3.2 Å) and angles (150–180°).

- Assign graph sets using software like CrystalExplorer .

Application : Predicts stability of polymorphs and co-crystals.

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

Structure-Activity Relationship (SAR) Strategies :

Substituent Variation : Compare analogs with halogen (Br), nitro (NO₂), or methoxy (OMe) groups. For example:

| Compound | Substituents | Activity (IC₅₀, μM) |

|---|---|---|

| 6,8-Dibromo derivative | Br (6,8) | 12.3 (Anticancer) |

| Nitro-substituted analog | NO₂ (8) | 28.7 (Antimicrobial) |

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity).

Statistical Analysis : Apply ANOVA to assess significance of substituent effects on bioactivity .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking :

- Prepare ligand (compound) and receptor (e.g., kinase) files in PDBQT format.

- Run simulations in AutoDock Vina; analyze binding poses and affinity scores (ΔG).

MD Simulations : Use GROMACS to simulate ligand-protein stability over 100 ns.

Pharmacophore Modeling : Identify critical interaction sites (e.g., H-bond donors/acceptors, hydrophobic regions) using MOE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.